
3-(Hydroxymethoxy)propane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Hydroxymethoxy)propane-1,2-diol, also known as glycerin-α-monomethyl ether or glycerol 1-monomethyl ether, is an organic compound with the molecular formula C4H10O4. It is a derivative of glycerol, where one of the hydroxyl groups is replaced by a methoxy group. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethoxy)propane-1,2-diol can be achieved through several methods. One common method involves the reaction of glycerol with methanol in the presence of an acid catalyst. This process typically requires controlled temperatures and pressures to ensure the selective formation of the desired product.
Another method involves the reduction of 2-methoxycinnamaldehyde, which can be achieved using catalytic hydrogenation. This method provides a high yield of the desired diol with minimal by-products .
Industrial Production Methods
Industrial production of this compound often involves the use of microbial biosynthesis. This method leverages the metabolic pathways of certain microorganisms to convert biomass-derived feedstocks into the desired diol. This approach is considered more environmentally friendly compared to traditional petrochemical methods .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Hydroxymethoxy)propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aldehydes and ketones.
Reduction: Reduction reactions can convert the compound into simpler alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include hydroxyacetone, methylglyoxal, and various esters and ethers, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-(Hydroxymethoxy)propane-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of metabolic pathways and enzyme mechanisms.
Medicine: In pharmaceutical research, this compound is used as a solvent and diluent in drug formulations.
Industry: The compound is used in the production of antifreeze agents, liquid detergents, and biofuels.
Mécanisme D'action
The mechanism of action of 3-(Hydroxymethoxy)propane-1,2-diol involves its interaction with various molecular targets and pathways. In biological systems, it acts as a substrate for enzymes such as glycerol dehydratase, which catalyzes the conversion of glycerol derivatives into other metabolites . The compound’s methoxy group can undergo various chemical transformations, influencing its reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Propanediol: This compound has a similar backbone but with hydroxyl groups at different positions.
Uniqueness
This compound is unique due to the presence of the methoxy group, which imparts different chemical properties compared to its analogs. This functional group allows for selective reactions and makes the compound valuable in specific industrial and research applications .
Propriétés
Formule moléculaire |
C4H10O4 |
|---|---|
Poids moléculaire |
122.12 g/mol |
Nom IUPAC |
3-(hydroxymethoxy)propane-1,2-diol |
InChI |
InChI=1S/C4H10O4/c5-1-4(7)2-8-3-6/h4-7H,1-3H2 |
Clé InChI |
LLEOBORMKXISHG-UHFFFAOYSA-N |
SMILES canonique |
C(C(COCO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


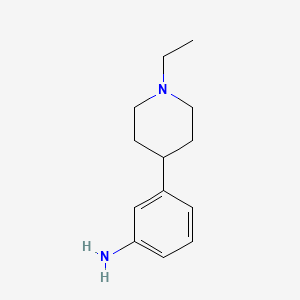
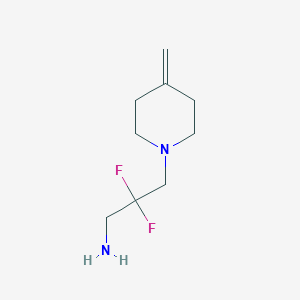

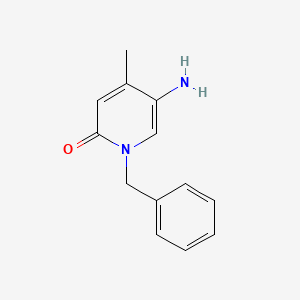
![2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13154554.png)
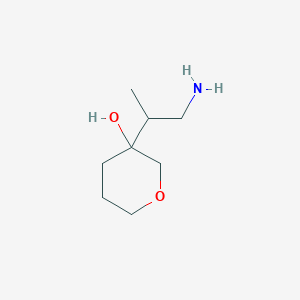
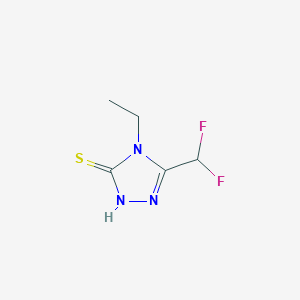


![({[2-(Bromomethyl)pent-4-en-1-yl]oxy}methyl)benzene](/img/structure/B13154574.png)
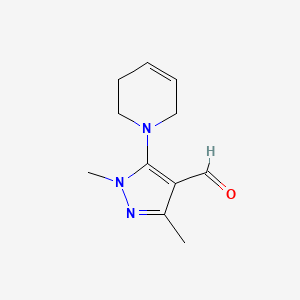
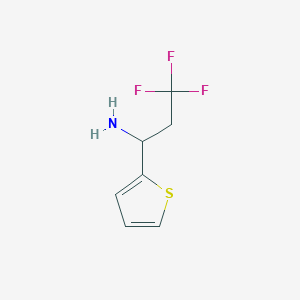

![2-((10R,13S,17S)-10,13-Dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl4-bromobenzenesulfonate](/img/structure/B13154603.png)
